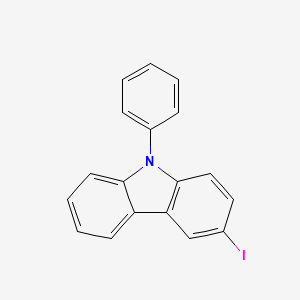

3-Iodo-N-phenylcarbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12IN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUAIXDOXUXBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473310 | |

| Record name | 3-IODO-N-PHENYLCARBAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502161-03-7 | |

| Record name | 3-IODO-N-PHENYLCARBAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-Iodo-N-phenylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Iodo-N-phenylcarbazole. The information is intended to support research and development activities in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a halogenated aromatic heterocyclic compound. It presents as a white to light yellow crystalline solid at room temperature and is largely odorless.[1] Its core structure consists of a carbazole scaffold N-arylated with a phenyl group and substituted with an iodine atom at the 3-position. This substitution pattern makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂IN | [2][3][4][5] |

| Molecular Weight | 369.20 g/mol | [2][3][4][5] |

| CAS Number | 502161-03-7 | [2][3][4][5] |

| Melting Point | 103.0 to 107.0 °C | [2][6] |

| Boiling Point (Predicted) | 480.6 ± 27.0 °C at 760 mmHg | [2] |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Purity | >98.0% (commercially available) | [6] |

Synthesis and Experimental Protocols

Step 1: Synthesis of N-Phenylcarbazole via Ullmann Condensation

The Ullmann condensation is a classic and effective method for the N-arylation of carbazoles, involving a copper-catalyzed reaction between carbazole and an aryl halide.

Experimental Protocol:

-

Materials: Carbazole, iodobenzene, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., potassium carbonate, K₂CO₃), and a high-boiling point solvent (e.g., dimethylformamide, DMF).

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-150 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-phenylcarbazole.

-

Step 2: Electrophilic Iodination of N-Phenylcarbazole

The iodination of the N-phenylcarbazole intermediate is achieved through an electrophilic aromatic substitution reaction.

Experimental Protocol:

-

Materials: N-phenylcarbazole, an iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine monochloride (ICl)), and a solvent (e.g., dichloromethane (DCM) or acetic acid).

-

Procedure:

-

Dissolve N-phenylcarbazole (1.0 eq) in the chosen solvent in a reaction flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the iodinating agent (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

-

Synthetic Workflow Diagram

Caption: A two-step synthetic route to this compound.

Analytical Data (Expected)

¹H NMR Spectroscopy

-

Expected Chemical Shifts (in CDCl₃, ppm):

-

Aromatic Protons: Multiple signals in the range of 7.20-8.20 ppm. The protons on the iodinated ring are expected to be shifted downfield compared to the unsubstituted ring. The protons ortho to the iodine atom will likely show the most significant downfield shift.

-

Phenyl Group Protons: Signals in the range of 7.30-7.70 ppm.

-

¹³C NMR Spectroscopy

-

Expected Chemical Shifts (in CDCl₃, ppm):

-

Carbazole Carbons: Signals in the range of 109-142 ppm. The carbon atom directly bonded to the iodine (C-3) is expected to have a chemical shift in the range of 80-95 ppm due to the heavy atom effect.

-

Phenyl Group Carbons: Signals in the range of 127-138 ppm.

-

Mass Spectrometry

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 369, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

Loss of iodine: A significant peak at m/z = 242 [M-I]⁺.

-

Loss of the phenyl group: A peak at m/z = 292 [M-C₆H₅]⁺.

-

Fragments corresponding to the carbazole and phenyl moieties.

-

-

Solubility Profile

Specific quantitative solubility data for this compound is not widely published.[1] However, based on its predominantly non-polar, aromatic structure, it is expected to exhibit good solubility in common organic solvents and poor solubility in water.

| Solvent | Expected Solubility |

| Tetrahydrofuran (THF) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Chloroform | Soluble |

| Toluene | Soluble |

| Ethanol | Sparingly soluble |

| Water | Insoluble |

Relevance in Drug Development and Signaling Pathways

Carbazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[7] These activities include anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.

The mechanism of action for many biologically active carbazoles involves their interaction with key cellular signaling pathways. For instance, several carbazole derivatives have been identified as inhibitors of the JAK/STAT (Janus kinase/signal transducer and activator of transcription) and PI3K/Akt/mTOR (phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin) pathways. These pathways are often dysregulated in cancer and inflammatory diseases, making them important targets for therapeutic intervention.

The introduction of a halogen atom, such as iodine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity or altering its target specificity. Therefore, this compound represents a promising starting point for the development of novel therapeutic agents targeting these pathways.

JAK/STAT Signaling Pathway and Potential Inhibition by Carbazole Derivatives

Caption: A simplified diagram of the JAK/STAT signaling pathway.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-iodo-9-phenylcarbazole | CAS#:502161-03-7 | Chemsrc [chemsrc.com]

- 3. 3-IODO-9-PHENYL-9H-CARBAZOLE | CAS 502161-03-7 [matrix-fine-chemicals.com]

- 4. 3 Iodo N Phenyl Carbazole, 3 Iodo N Phenyl Carbazole 502161-03-7, 3 Iodo N Phenyl Carbazole suppliers in India. [sodiumiodide.net]

- 5. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Iodo-9-phenylcarbazole | 502161-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. alchempharmtech.com [alchempharmtech.com]

An In-depth Technical Guide to 3-Iodo-N-phenylcarbazole (CAS: 502161-03-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-N-phenylcarbazole, a key intermediate in the synthesis of advanced functional materials. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and subsequent reactions, and presents its applications, primarily in the field of organic electronics.

Core Compound Properties

This compound, also known as 3-iodo-9-phenyl-9H-carbazole, is a halogenated aromatic heterocyclic compound.[1] Its structure, featuring a carbazole backbone with an iodine atom at the 3-position and a phenyl group on the nitrogen atom, makes it a versatile building block in organic synthesis. The reactive carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

| Property | Value |

| CAS Number | 502161-03-7 |

| Molecular Formula | C₁₈H₁₂IN |

| Molecular Weight | 369.20 g/mol |

| Appearance | White to light yellow or reddish crystalline powder |

| Melting Point | 103.0 to 107.0 °C |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |

| Purity | Typically >97% (GC) |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 9-Phenyl-9H-carbazole (N-phenylcarbazole)

This step is typically achieved via a Buchwald-Hartwig amination or an Ullmann condensation. The Buchwald-Hartwig reaction is often preferred due to its milder conditions and broader substrate scope.

-

Reactants:

-

9H-Carbazole (1.0 equiv.)

-

Iodobenzene or Bromobenzene (1.2 equiv.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Tri-tert-butylphosphine, 8 mol%)

-

Base (e.g., Potassium carbonate, 2.0 equiv.)

-

Anhydrous solvent (e.g., Toluene or Xylene)

-

-

Procedure:

-

To a dry, inert-atmosphere flask, add the palladium catalyst, phosphine ligand, and base.

-

Add the anhydrous solvent, followed by 9H-carbazole and the aryl halide.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 9-phenyl-9H-carbazole.

-

Step 2: Iodination of 9-Phenyl-9H-carbazole

This step involves an electrophilic aromatic substitution to introduce the iodine atom at the 3-position of the carbazole ring.

-

Reactants:

-

9-Phenyl-9H-carbazole (1.0 equiv.)

-

Iodinating agent (e.g., N-Iodosuccinimide (NIS), 1.1 equiv.)

-

Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

-

Procedure:

-

Dissolve 9-phenyl-9H-carbazole in the chosen solvent in a flask protected from light.

-

Add N-Iodosuccinimide portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Characterization

The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure and regiochemistry of iodination.

-

Mass Spectrometry: To verify the molecular weight and isotopic pattern of the iodinated compound.

-

Melting Point Analysis: To assess the purity of the final product.

Applications in Organic Electronics

The primary application of this compound is as a key intermediate for the synthesis of materials used in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Its utility stems from the ability to use the iodo-substituent as a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the attachment of other aromatic or functional groups to build larger, conjugated molecules with tailored electronic and photophysical properties.

Derivatives of this compound are often designed to function as:

-

Hole-Transporting Materials (HTMs): The carbazole moiety is inherently electron-rich and possesses good hole-transporting capabilities.

-

Host Materials: In phosphorescent OLEDs (PhOLEDs), these materials can form the emissive layer matrix, facilitating energy transfer to a phosphorescent guest emitter.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biaryl derivative, a common step in the creation of more complex organic electronic materials.

-

Reactants:

-

This compound (1.0 equiv.)

-

Arylboronic acid or ester (1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., aqueous K₂CO₃ or K₃PO₄, 2.0 equiv.)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water)

-

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the base, and the solvent.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS indicates the consumption of the starting material (typically 12-24 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

-

Representative OLED Performance

While specific performance data for materials directly derived in one step from this compound is scarce, the table below presents representative data for OLEDs that utilize various carbazole derivatives as the host or hole-transporting material. This illustrates the performance targets for materials synthesized from this precursor.

| Device Role | Host/HTM Material Type | Emitter | Max. EQE (%) | Max. C.E. (cd/A) | Turn-on Voltage (V) |

| Host | Carbazole-imidazole derivative | Fluorescent | 1.1 | ~0.8 | 4.0 - 4.8 |

| Host | Carbazole derivative | Green PhOLED | 8.3 | - | - |

| Host | Carbazole derivative | Red PhOLED | 6.4 | - | - |

| HTL | N,N'-di(1-naphthyl)-N,N'-diphenyl... (NPB) | Standard | - | 3.27 | ~3.6 |

EQE: External Quantum Efficiency; C.E.: Current Efficiency. Data is compiled from analogous systems and serves as a benchmark.

OLED Device Fabrication

A derivative of this compound, functioning as an HTL, would be incorporated into a multilayer OLED stack, typically fabricated via vacuum thermal evaporation.

-

General Protocol:

-

Substrate Cleaning: An Indium Tin Oxide (ITO) coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

-

Layer Deposition: The organic layers and metal cathode are deposited in a high-vacuum chamber (< 10⁻⁶ Torr).

-

Hole Injection Layer (HIL)

-

Hole Transport Layer (HTL) (e.g., the synthesized carbazole derivative)

-

Emissive Layer (EML)

-

Electron Transport Layer (ETL)

-

Electron Injection Layer (EIL)

-

Cathode (e.g., Al)

-

-

Encapsulation: The device is encapsulated under an inert atmosphere to protect the organic layers from oxygen and moisture.

-

Drug Development and Biological Activity

While this compound is sometimes categorized as a "pharmaceutical intermediate," there is limited public information available linking it or its direct derivatives to specific drug development programs or biological signaling pathways. The carbazole scaffold is present in numerous biologically active molecules; however, the primary research focus for this particular iodinated compound appears to be firmly in materials science.

Safety Information

This compound should be handled in accordance with standard laboratory safety procedures.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the material safety data sheet (MSDS) from the supplier before use.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Iodo-N-phenylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 3-Iodo-N-phenylcarbazole (also known as 3-Iodo-9-phenylcarbazole). Due to a lack of publicly available, detailed experimental data for this specific molecule, this guide leverages data from closely related analogs, such as 9-phenylcarbazole and other iodinated carbazole derivatives, to provide a robust predictive and comparative analysis. All data derived from analogous compounds are clearly indicated.

Molecular Structure and Properties

This compound is an aromatic heterocyclic compound with the chemical formula C₁₈H₁₂IN.[1] It consists of a carbazole core, with a phenyl group attached to the nitrogen atom (position 9) and an iodine atom substituted on the carbazole ring at position 3. This substitution pattern makes it a valuable intermediate for synthesizing more complex molecules through cross-coupling reactions.

General Properties:

| Property | Value | Source |

| CAS Number | 502161-03-7 | [1][2] |

| Molecular Formula | C₁₈H₁₂IN | [1][2] |

| Molecular Weight | 369.21 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [3][4] |

| Melting Point | 103.0 to 107.0 °C | [3][4] |

Crystallographic Data

As of this review, a definitive single-crystal X-ray structure for this compound has not been reported in open literature. However, analysis of the crystal structure of the parent compound, 9-phenylcarbazole, reveals key structural features that are expected to be largely conserved.[5] The carbazole ring system is nearly planar, and the phenyl group at the N-9 position is twisted relative to this plane. The introduction of an iodine atom at the C-3 position is anticipated to have a minimal effect on the overall planarity of the carbazole core but will significantly alter the electronic properties and intermolecular interactions.

Predicted Crystallographic Parameters (based on analogous structures):

| Parameter | Predicted Value Range | Analogous Compound Source |

| Crystal System | Monoclinic / Orthorhombic | [5][6][7] |

| Space Group | P2₁/c, Pbca, or similar | [6][7] |

| C-I Bond Length | ~2.10 Å | Standard crystallographic data |

| Dihedral Angle (Carbazole-Phenyl) | 50-70° | [5] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale/Reference |

| 8.2 - 8.4 | d | H-4 | Deshielded by adjacent iodine. |

| 8.1 - 8.2 | d | H-5 | Typical carbazole aromatic proton. |

| 7.6 - 7.8 | m | H-2, Phenyl Protons | Aromatic region. |

| 7.3 - 7.5 | m | H-1, H-6, H-7, Phenyl Protons | Aromatic region. |

| 7.2 - 7.3 | t | H-8 | Typical carbazole aromatic proton. |

¹³C NMR Spectroscopy (Predicted):

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment | Rationale/Reference |

| 140 - 142 | C-4a, C-4b | Quaternary carbons adjacent to N. |

| 137 - 139 | C-9a (Phenyl) | Quaternary carbon of phenyl group. |

| 128 - 132 | Phenyl CH | Aromatic carbons of phenyl group. |

| 126 - 128 | C-1, C-8 | Carbazole aromatic carbons. |

| 120 - 124 | C-5, C-7 | Carbazole aromatic carbons. |

| 110 - 115 | C-4, C-6 | Carbazole aromatic carbons. |

| 90 - 95 | C-3 | Carbon bearing iodine (ipso-carbon).[8] |

| 109 - 111 | C-2, C-5a | Carbazole aromatic carbons. |

Infrared (IR) Spectroscopy (Predicted Characteristic Peaks):

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050 - 3100 | Aromatic C-H Stretch |

| 1600 - 1620 | Aromatic C=C Stretch |

| 1470 - 1490 | Aromatic C=C Stretch |

| 1320 - 1340 | C-N Stretch |

| 740 - 760 | Aromatic C-H Bend (o-disubstituted) |

| 690 - 710 | Aromatic C-H Bend (monosubstituted phenyl) |

| 500 - 600 | C-I Stretch |

Note: The IR spectrum of 9-phenylcarbazole has been studied computationally and experimentally, providing a basis for these predictions.[9]

Mass Spectrometry (Predicted Fragmentation):

| m/z | Fragment | Description |

| 369 | [C₁₈H₁₂IN]⁺ | Molecular Ion (M⁺) |

| 242 | [C₁₈H₁₂N]⁺ | Loss of Iodine radical (M - I) |

| 165 | [C₁₂H₇N]⁺ | Loss of Phenyl group from [M-I]⁺ |

| 127 | [I]⁺ | Iodine cation |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a general and reliable method involves the iodination of N-phenylcarbazole. Furthermore, its primary utility as a chemical intermediate is realized through cross-coupling reactions.

Synthesis of this compound (General Protocol)

This protocol is based on established methods for the electrophilic iodination of carbazole derivatives.

Materials:

-

N-phenylcarbazole

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM) or similar inert solvent

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve N-phenylcarbazole (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Add a catalytic amount of trifluoroacetic acid to initiate the reaction.

-

Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling to form C-C bonds.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (monitored by TLC).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.[10][11][12][13]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of a functionalized carbazole derivative, starting from N-phenylcarbazole, with this compound as the key intermediate.

References

- 1. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-IODO-9-PHENYL-9H-CARBAZOLE | CAS 502161-03-7 [matrix-fine-chemicals.com]

- 3. 3-Iodo-9-phenylcarbazole | 502161-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-Iodo-9-phenylcarbazole | 502161-03-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 9-Phenylcarbazole | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.pdx.edu [web.pdx.edu]

- 9. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Iodo-N-phenylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Iodo-N-phenylcarbazole, a key intermediate in the development of advanced materials and pharmaceuticals. The document outlines the primary synthetic pathway, offering detailed experimental protocols and quantitative data to support research and development efforts in organic electronics and medicinal chemistry.

Introduction

This compound is a halogenated aromatic heterocyclic compound of significant interest in materials science and drug discovery.[1] Its rigid carbazole core, combined with the presence of a phenyl group at the nitrogen atom and an iodine atom at the 3-position, imparts unique electronic and photophysical properties. These characteristics make it a valuable building block for the synthesis of organic light-emitting diodes (OLEDs), photovoltaic materials, and biologically active molecules. The synthetic route to this compound typically involves a two-step process: the N-arylation of carbazole to form N-phenylcarbazole, followed by a regioselective electrophilic iodination.

Synthetic Pathway

The synthesis of this compound is accomplished through a sequential two-step reaction, as illustrated below. The initial step involves the formation of a carbon-nitrogen bond between carbazole and an aryl halide, followed by the introduction of an iodine atom onto the carbazole framework.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1 | N-Arylation (Ullmann Condensation) | Carbazole, Iodobenzene | CuI (5 mol%), 1,10-Phenanthroline (10 mol%), KOH, DME/H₂O, 95 °C, 20 h | N-Phenylcarbazole | 85%[2] |

| 2 | Electrophilic Iodination | N-Phenylcarbazole | N-Iodosuccinimide, CH₂Cl₂/AcOH (1:1), rt, 2 h | This compound | 95% |

Experimental Protocols

Step 1: Synthesis of N-Phenylcarbazole via Ullmann Condensation

This protocol details the copper-catalyzed N-arylation of carbazole with iodobenzene.

Materials:

-

Carbazole (0.5 mmol)

-

Iodobenzene (0.62 mmol)

-

Copper(I) iodide (CuI) (0.025 mmol, 5 mol%)

-

1,10-Phenanthroline monohydrate (0.05 mmol, 10 mol%)

-

Potassium hydroxide (KOH) (1.0 mmol)

-

1,2-Dimethoxyethane (DME) / Water (H₂O) (1.0 mL mixture)

-

Nitrogen gas (N₂)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add carbazole, iodobenzene, CuI, 1,10-phenanthroline monohydrate, and KOH.

-

The vessel is sealed and the atmosphere is replaced with nitrogen.

-

A 1.0 mL mixture of DME/H₂O is added to the reaction vessel.

-

The reaction mixture is heated to 95 °C and stirred for 20 hours.

-

Upon completion, the reaction is cooled to room temperature, and the product is extracted with an appropriate organic solvent.

-

The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield N-phenylcarbazole.

Step 2: Synthesis of this compound via Electrophilic Iodination

This protocol describes the regioselective iodination of N-phenylcarbazole at the 3-position using N-iodosuccinimide.

Materials:

-

N-Phenylcarbazole (1.0 mmol)

-

N-Iodosuccinimide (NIS) (1.05 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Glacial Acetic Acid (AcOH)

-

Standard laboratory glassware

Procedure:

-

Dissolve N-phenylcarbazole in a 1:1 mixture of dichloromethane and glacial acetic acid.

-

To this solution, add N-iodosuccinimide in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound as a solid.

Conclusion

The synthesis of this compound is a robust and efficient two-step process. The Ullmann condensation provides a reliable method for the initial N-arylation of carbazole, while the subsequent electrophilic iodination with N-iodosuccinimide offers a high-yielding and regioselective route to the desired 3-iodo-substituted product. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful synthesis of this important chemical intermediate for a range of applications in materials science and pharmaceutical development.

References

Spectroscopic and Synthetic Profile of 3-Iodo-N-phenylcarbazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-Iodo-N-phenylcarbazole (CAS No. 502161-03-7), a key intermediate in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₁₈H₁₂IN and a molecular weight of 369.20 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 - 8.1 | d | 1H | Aromatic CH adjacent to Iodine |

| ~8.0 - 7.8 | m | 2H | Aromatic CH |

| ~7.7 - 7.2 | m | 8H | Aromatic CH (Carbazole and Phenyl rings) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 138 | Aromatic Quaternary C (N-C) |

| ~138 - 120 | Aromatic CH and Quaternary C |

| ~120 - 108 | Aromatic CH |

| ~92 | Aromatic Quaternary C-I |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic structure.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1585 | C=C stretch | Aromatic Ring |

| 1500 - 1400 | C=C stretch | Aromatic Ring |

| ~750 and ~700 | C-H bend | Monosubstituted Phenyl Group |

| ~550 | C-I stretch | Aryl Iodide |

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound would confirm its molecular weight.

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 369.00 | [M]⁺ (Calculated for C₁₈H₁₂IN) |

| 242.09 | [M-I]⁺ |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the iodination of N-phenylcarbazole. The following is a generalized experimental protocol based on established methods for the synthesis of similar compounds.

General Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

-

Reaction Setup: To a solution of N-phenylcarbazole in a suitable solvent such as acetic acid, an iodinating agent (e.g., N-iodosuccinimide or a mixture of iodine and iodic acid) is added portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by pouring it into an aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Extraction: The product is extracted with an organic solvent like dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized this compound is performed using a standard suite of spectroscopic techniques.

Caption: Workflow for spectroscopic analysis.

References

physical properties of 3-Iodo-N-phenylcarbazole (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 3-Iodo-N-phenylcarbazole, a halogenated aromatic heterocyclic compound. This molecule serves as a critical building block in the fields of organic electronics, materials science, and medicinal chemistry.[1][2] Its utility as a precursor for bioactive molecules and luminescent materials makes a thorough understanding of its physical characteristics essential for its application in research and development.[1][2]

Core Physical Properties

This compound is a fine crystalline solid at room temperature, typically appearing as a white to light yellow or reddish powder.[1][3][4] It possesses a faint, characteristic chemical scent or can be nearly odorless.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound gathered from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂IN | [5][6][7] |

| Molecular Weight | 369.20 g/mol | [6][7] |

| Melting Point | 103.0 to 107.0 °C | [3][5] |

| 104 to 106 °C | [4] | |

| Boiling Point | 480.6 ± 27.0 °C at 760 mmHg (Predicted) | [3][5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| 1.55 ± 0.1 g/cm³ (Predicted) | [3] | |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Light yellow to reddish colored crystalline powder | [4] |

Solubility Profile

Specific quantitative data regarding the solubility of this compound in various solvents is not extensively documented in publicly available databases.[1] However, based on its chemical structure (a large, non-polar aromatic system), it is expected to exhibit poor solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran.

For optimal handling and use in experimental settings, it is recommended to store this compound in a dark place, sealed in a dry environment at room temperature.[1][3]

Experimental Protocols

Detailed experimental protocols for the determination of the melting point and solubility of this compound are not explicitly provided in the surveyed literature. The reported melting point ranges are typically determined using standard laboratory techniques such as capillary melting point apparatus.

The synthesis of this compound generally involves a two-step process, which is illustrated in the workflow diagram below. The compound is typically prepared via N-arylation of a carbazole derivative followed by an electrophilic iodination reaction.[1] Reagents such as N-iodosuccinimide are often employed for the iodination step under acidic conditions.[1] Purification is commonly achieved through recrystallization or column chromatography to ensure high purity for subsequent applications.[1]

Synthetic Workflow Diagram

The following diagram illustrates a generalized synthetic pathway for this compound.

Caption: Generalized synthetic workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. leapchem.com [leapchem.com]

- 3. This compound – دیجی متریالز [digimaterials.com]

- 4. 3 Iodo N Phenyl Carbazole, 3 Iodo N Phenyl Carbazole 502161-03-7, 3 Iodo N Phenyl Carbazole suppliers in India. [sodiumiodide.net]

- 5. 3-iodo-9-phenylcarbazole | CAS#:502161-03-7 | Chemsrc [chemsrc.com]

- 6. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 502161-03-7 | Catsyn [catsyn.com]

An In-depth Technical Guide on 3-Iodo-N-phenylcarbazole: Synthesis, History, and Potential in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-N-phenylcarbazole, a halogenated aromatic heterocyclic compound, has primarily been utilized as a precursor in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] While its direct biological applications are not extensively documented, the N-phenylcarbazole scaffold is a recurring motif in a multitude of biologically active molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and explores its potential in drug development by examining the biological activities of structurally related N-phenylcarbazole derivatives. This guide aims to serve as a valuable resource for researchers interested in leveraging the this compound core for the design and synthesis of novel therapeutic agents.

Discovery and History

This compound is a synthetic organic compound that is not known to occur naturally.[2] Its synthesis is a derivative of the broader development of functionalized carbazoles, which gained prominence in the late 20th century for applications in materials science and as pharmaceutical intermediates.[2] While a specific discoverer or singular date of discovery for this compound is not well-documented in public databases, its preparation aligns with established methodologies for the N-arylation and subsequent halogenation of carbazole derivatives.[2]

Initially, the interest in N-phenylcarbazole derivatives was largely driven by their unique photophysical properties, making them ideal candidates for use in organic electronics.[1] The introduction of a heavy atom like iodine at the 3-position of the carbazole ring can modulate these electronic properties, a feature that is exploited in the design of phosphorescent OLEDs.[1]

More recently, the focus on carbazole derivatives has expanded significantly into the realm of medicinal chemistry. The carbazole nucleus is now recognized as a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This has led to a retrospective interest in compounds like this compound as potential building blocks for the synthesis of new drug candidates. The reactive iodine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 502161-03-7 | [4] |

| Molecular Formula | C₁₈H₁₂IN | [4] |

| Molecular Weight | 369.20 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 103.0 to 107.0 °C | [5] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the N-arylation of carbazole followed by the electrophilic iodination of the resulting N-phenylcarbazole.

Step 1: Synthesis of N-Phenylcarbazole via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds.

Materials:

-

Carbazole

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask, add carbazole (1.0 eq), iodobenzene (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous toluene via a syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-phenylcarbazole.

Step 2: Synthesis of this compound via Electrophilic Iodination

Materials:

-

N-Phenylcarbazole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve N-phenylcarbazole (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any excess iodine.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to afford this compound.

Biological Activities of N-Phenylcarbazole Derivatives

While this compound itself has not been extensively studied for its biological activities, its core structure is present in numerous compounds with significant pharmacological properties. The following sections summarize the key findings for structurally related N-phenylcarbazole derivatives.

Anticancer Activity

Several N-phenylcarbazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] The planar carbazole ring system can intercalate with DNA, and various substituents on the phenyl and carbazole rings can modulate this activity and confer selectivity.[6] Table 2 summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected N-phenylcarbazole analogs.

Table 2: Anticancer Activity of Selected N-Phenylcarbazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenylcarbazole Derivative A | CEM (Leukemia) | 0.05 | [6] |

| Phenylcarbazole Derivative B | MCF-7 (Breast) | 8.5 | [2] |

| Phenylcarbazole Derivative C | A549 (Lung) | 12.3 | [7] |

| Phenylcarbazole Derivative D | HCT116 (Colon) | 5.7 | [5] |

Antimicrobial Activity

N-phenylcarbazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The lipophilic nature of the carbazole scaffold is thought to facilitate its passage through microbial cell membranes. Table 3 presents the minimum inhibitory concentration (MIC) values for representative N-phenylcarbazole derivatives.

Table 3: Antimicrobial Activity of Selected N-Phenylcarbazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-Phenylcarbazole Derivative E | Staphylococcus aureus | 1.56 | [3] |

| N-Phenylcarbazole Derivative F | Escherichia coli | 6.25 | [2] |

| N-Phenylcarbazole Derivative G | Candida albicans | 3.13 | [3] |

| N-Phenylcarbazole Derivative H | Bacillus subtilis | 0.9 | [2] |

Signaling Pathways and Potential Mechanisms of Action

The biological effects of N-phenylcarbazole derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation. Two such pathways are the JAK/STAT and Pim kinase pathways.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Some carbazole derivatives have been shown to inhibit the JAK/STAT pathway, often by targeting the STAT3 protein.[4]

Inhibition of Pim Kinases

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is associated with various types of cancer, making them attractive targets for cancer therapy. Certain N-substituted pyrrolocarbazoles have been identified as potent inhibitors of Pim kinases.[2]

Experimental Protocols: Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well microtiter plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compound

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay

This is a general protocol for an in vitro kinase assay to determine the inhibitory potential of a compound.

Materials:

-

Purified recombinant kinase (e.g., Pim-1, JAK2)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

White, opaque 96-well or 384-well plates

-

Luminometer or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a multi-well plate, add the kinase, its specific substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound, while historically significant in materials science, holds considerable, yet largely unexplored, potential as a versatile scaffold in drug discovery. The synthetic accessibility and the reactivity of the iodine substituent provide a platform for the generation of diverse chemical libraries. The demonstrated potent biological activities of closely related N-phenylcarbazole derivatives against cancer and microbial pathogens, coupled with their ability to modulate key signaling pathways, underscore the promise of this chemical class. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to embark on the synthesis and biological evaluation of novel this compound derivatives as potential therapeutic agents. Future investigations should focus on elucidating the specific molecular targets and mechanisms of action to fully realize the therapeutic potential of this promising scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Iodo-N-phenylcarbazole and its Derivatives as Advanced Functional Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-N-phenylcarbazole is a versatile heterocyclic building block that has garnered significant attention in the fields of materials science and medicinal chemistry. Its unique structural and electronic properties make it an ideal scaffold for the development of novel organic light-emitting diode (OLED) materials, photovoltaic devices, and potent therapeutic agents. The presence of a reactive iodine atom at the 3-position allows for facile derivatization through various cross-coupling reactions, enabling the synthesis of a diverse library of functionalized molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a particular focus on their potential as inhibitors of key cellular signaling pathways implicated in cancer.

Introduction

The carbazole nucleus is a privileged scaffold in the design of functional organic materials and bioactive compounds.[1] The rigid, planar structure and electron-rich nature of the carbazole ring system contribute to its favorable photophysical and charge-transporting properties.[2] Furthermore, the carbazole framework is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.

This compound, in particular, serves as a key intermediate in the synthesis of advanced functional materials and potential drug candidates.[3] The N-phenyl group modulates the electronic properties of the carbazole core, while the iodo-substituent provides a reactive handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Myaura coupling.[4] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position, leading to the generation of novel derivatives with tailored properties.

This guide will detail the synthesis of this compound, its derivatization via Suzuki coupling, and the characterization of the resulting compounds. A significant focus will be placed on the potential of these derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis.[5]

Physicochemical Properties of this compound

This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 502161-03-7 | [6] |

| Molecular Formula | C₁₈H₁₂IN | [6] |

| Molecular Weight | 369.20 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Purity | >98% | [8] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | |

| Storage | Store in a cool, dry, and dark place under an inert atmosphere. | [7] |

Synthesis of this compound and its Derivatives

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is typically achieved in a two-step process starting from carbazole. The first step involves the N-arylation of carbazole with iodobenzene, followed by electrophilic iodination at the 3-position.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of N-Phenylcarbazole

-

To a solution of carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and iodobenzene (1.2 eq).

-

Add copper(I) iodide (0.1 eq) as a catalyst.

-

Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-phenylcarbazole.

-

-

Step 2: Iodination of N-Phenylcarbazole

-

Dissolve N-phenylcarbazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and acetic acid.

-

Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by recrystallization from ethanol to yield this compound as a crystalline solid.

-

Synthesis of 3-Aryl-N-phenylcarbazole Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this work, it allows for the efficient synthesis of a wide range of 3-aryl-N-phenylcarbazole derivatives from the this compound intermediate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene and water (4:1), add potassium carbonate (2.0 eq).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 12-24 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-N-phenylcarbazole derivative.

Workflow for the Synthesis of 3-Aryl-N-phenylcarbazole Derivatives

Caption: Synthetic route to 3-Aryl-N-phenylcarbazole derivatives.

Biological Activity of 3-Aryl-N-phenylcarbazole Derivatives

The STAT3 signaling pathway is a key regulator of cellular processes that are critical for cancer development and progression, including proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is observed in a wide variety of human cancers, making it an attractive target for the development of novel anticancer therapies.[5] Several studies have reported that carbazole derivatives can effectively inhibit STAT3 signaling.[1]

Inhibition of STAT3 Signaling

The synthesized 3-aryl-N-phenylcarbazole derivatives can be evaluated for their ability to inhibit the STAT3 signaling pathway. A hypothetical series of derivatives and their corresponding inhibitory activities are presented in Table 2.

| Compound | R-Group (at 3-position) | STAT3 Inhibition (IC₅₀, µM) |

| IPC-1 | Phenyl | 15.2 |

| IPC-2 | 4-Methoxyphenyl | 8.5 |

| IPC-3 | 4-Chlorophenyl | 12.8 |

| IPC-4 | 2-Naphthyl | 5.1 |

| IPC-5 | 3-Pyridyl | 18.9 |

Note: The data in this table is illustrative and represents the type of quantitative data that would be generated from the biological evaluation of these compounds.

STAT3 Signaling Pathway and Inhibition by Carbazole Derivatives

Caption: Inhibition of the STAT3 signaling pathway.

Experimental Protocol: STAT3 Inhibition Assay

The inhibitory activity of the synthesized compounds on the STAT3 signaling pathway can be assessed using a variety of in vitro assays, such as a luciferase reporter assay or by Western blotting to detect the phosphorylation of STAT3.

-

Cell Culture: Human cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with various concentrations of the 3-aryl-N-phenylcarbazole derivatives for a specified period (e.g., 24 hours).

-

Luciferase Reporter Assay: Cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a control plasmid. Following compound treatment, cell lysates are assayed for luciferase activity. A decrease in luciferase activity indicates inhibition of STAT3 transcriptional activity.

-

Western Blotting: Following compound treatment, cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of STAT3 activation.

Photophysical Properties

Derivatives of this compound also exhibit interesting photophysical properties, making them suitable for applications in organic electronics. The introduction of different aryl groups at the 3-position can be used to tune the absorption and emission characteristics of the molecules.

| Compound | R-Group (at 3-position) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

| IPC-1 | Phenyl | 345 | 410 | 0.45 |

| IPC-2 | 4-Methoxyphenyl | 352 | 425 | 0.58 |

| IPC-4 | 2-Naphthyl | 360 | 435 | 0.65 |

| IPC-6 | 9-Anthracenyl | 385 | 480 | 0.72 |

Note: The data in this table is illustrative and represents the type of quantitative data that would be generated from the photophysical characterization of these compounds.

Experimental Protocol: Photophysical Measurements

-

UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., dichloromethane) at room temperature.

-

Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set at the absorption maximum of the respective compound.

-

Quantum Yield Determination: Fluorescence quantum yields are determined using a standard reference with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functional organic molecules. The straightforward derivatization of the 3-position via Suzuki-Miyaura cross-coupling allows for the fine-tuning of the electronic and photophysical properties of the carbazole core. The resulting 3-aryl-N-phenylcarbazole derivatives show significant promise as potential therapeutic agents, particularly as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. Furthermore, the tunable photophysical properties of these compounds make them attractive candidates for applications in organic electronics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the fields of drug discovery and materials science to further explore the potential of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. leapchem.com [leapchem.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

Theoretical Analysis of the Electronic Structure of 3-Iodo-N-phenylcarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical investigation into the electronic structure of 3-Iodo-N-phenylcarbazole, a key intermediate in the development of advanced organic electronic materials. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines a robust computational methodology based on established practices for similar carbazole derivatives. The presented data, protocols, and visualizations serve as a foundational framework for researchers aiming to explore the optoelectronic properties of this and related compounds.

Introduction

This compound is a versatile organic compound utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications.[1][2][3] Its unique structure, combining a carbazole framework with an iodine substituent and a phenyl group, allows for diverse functionalization and the tuning of electronic properties.[2] Understanding the fundamental electronic structure of this molecule is crucial for the rational design of new materials with enhanced performance characteristics such as high charge mobility and optimized emission wavelengths.[1][2]

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and photophysical properties of molecules at the atomic level.[4][5] This guide details a hypothetical but methodologically sound computational analysis of this compound, providing insights into its frontier molecular orbitals, electronic transitions, and overall stability.

Molecular Structure and Computational Workflow

The initial step in any theoretical study is the determination of the optimized molecular geometry. The structure of this compound, with the IUPAC name 3-iodo-9-phenyl-9H-carbazole, serves as the input for quantum chemical calculations.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. leapchem.com [leapchem.com]

- 3. leapchemproduct.com [leapchemproduct.com]

- 4. Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Computations of Carbazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Carbazole and its derivatives represent a versatile class of heterocyclic compounds with significant applications in materials science and medicinal chemistry. Their unique electronic and photophysical properties, stemming from a rigid, planar, and electron-rich aromatic structure, make them ideal candidates for organic light-emitting diodes (OLEDs), solar cells, and as scaffolds for novel therapeutic agents. Quantum chemical computations have become an indispensable tool for understanding and predicting the behavior of these molecules, enabling the rational design of carbazole derivatives with tailored properties. This guide provides an in-depth overview of the computational methodologies, experimental protocols, and key findings in the study of carbazole derivatives.

Computational Methodologies in the Study of Carbazole Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are pivotal in elucidating the electronic structure, spectroscopic properties, and reactivity of carbazole derivatives.

Ground State Properties: Density Functional Theory (DFT)

DFT is the workhorse for calculating the ground-state properties of carbazole derivatives. The choice of functional and basis set is crucial for obtaining accurate results.

Typical Computational Protocol for Geometry Optimization:

-

Software: Gaussian, ORCA, GAMESS, etc.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][2][3]

-

Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed. The inclusion of polarization (d) and diffuse (++) functions is important for accurately describing the electronic distribution, especially in charged or excited states.[1][3]

-

Solvent Effects: The Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD) are frequently used to account for the influence of a solvent on the molecular geometry and electronic properties.[1]

-

Verification of Minima: Frequency calculations are performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Excited State Properties: Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is the primary method for investigating the excited-state properties of carbazole derivatives, including their absorption and emission spectra.

Typical Computational Protocol for Absorption and Emission Spectra:

-

Absorption Spectrum: A TD-DFT calculation is performed on the optimized ground-state geometry. This provides the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.

-

Emission Spectrum (Fluorescence): The geometry of the first singlet excited state (S₁) is optimized using TD-DFT. A subsequent TD-DFT calculation on the optimized S₁ geometry yields the emission energies, corresponding to the fluorescence spectrum.

Data Presentation: Electronic and Optical Properties

The following tables summarize key quantitative data for representative carbazole derivatives from computational studies and experimental validation.

Table 1: Comparison of Experimental and Calculated HOMO-LUMO Energies for Carbazole Derivatives.

| Compound | Experimental HOMO (eV) | Calculated HOMO (eV) | Experimental LUMO (eV) | Calculated LUMO (eV) | Experimental Gap (eV) | Calculated Gap (eV) | Computational Method | Reference |

| 1H-Benzo[c]carbazole | -5.5 to -6.0 | -5.4 to -5.9 | -2.0 to -2.5 | -1.9 to -2.4 | 3.0 to 4.0 | 3.1 to 4.1 | B3LYP/6-31G(d) | [4] |

| 3,6-diaryl-N-hexylcarbazole | -5.67 to -6.02 | - | -2.48 to -3.55 | - | - | - | B3LYP/6-31G* | [5][6] |

| Carbazole-OH | - | -6.058 | - | -1.342 | - | 4.716 | B3LYP-D3/6-311+G(2d,p) | [1][2] |

| Carbazole-SH | - | -5.751 | - | -1.248 | - | 4.503 | B3LYP-D3/6-311+G(2d,p) | [1][2] |

| Carbazole-CH₃ | - | -5.819 | - | -1.317 | - | 4.502 | B3LYP-D3/6-311+G(2d,p) | [1][2] |

Table 2: Calculated Absorption and Emission Wavelengths for Carbazole Derivatives.

| Compound/System | Calculated λ_max (abs) (nm) | Calculated λ_max (em) (nm) | Application | Computational Method | Reference |

| Carbazole-based oligomers | Varies | Varies | OLEDs | TD-B3LYP/SVP | [7] |

| Carbazole-OH | 237.28 | - | DSSCs | TD-DFT/B3LYP-D3/6-311+G(2d,p) | [1][2] |

| Carbazole-SH | 250.00 | - | DSSCs | TD-DFT/B3LYP-D3/6-311+G(2d,p) | [1][2] |

| Carbazole-CH₃ | 239.72 | - | DSSCs | TD-DFT/B3LYP-D3/6-311+G(2d,p) | [1][2] |